molecular formula C16H14N2O2 B14736554 3-Methyl-1,5-diphenylimidazolidine-2,4-dione CAS No. 6716-39-8

3-Methyl-1,5-diphenylimidazolidine-2,4-dione

Katalognummer: B14736554
CAS-Nummer: 6716-39-8
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: PROWMTXWNOEXRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1,5-diphenylimidazolidine-2,4-dione is a derivative of hydantoin, a class of compounds known for their diverse biological activities This compound features a unique structure with a methyl group and two phenyl groups attached to the imidazolidine-2,4-dione core

Eigenschaften

CAS-Nummer

6716-39-8

Molekularformel

C16H14N2O2

Molekulargewicht

266.29 g/mol

IUPAC-Name

3-methyl-1,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C16H14N2O2/c1-17-15(19)14(12-8-4-2-5-9-12)18(16(17)20)13-10-6-3-7-11-13/h2-11,14H,1H3

InChI-Schlüssel

PROWMTXWNOEXRI-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,5-diphenylimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of N-methyl-N-phenylurea with benzil in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine-2,4-dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Methyl-1,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound stabilizes neuronal membranes by modulating sodium channels, thereby reducing the likelihood of seizure activity. The exact pathways and molecular targets can vary depending on the specific application and derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-1,5-diphenylimidazolidine-2,4-dione stands out due to its unique combination of substituents, which can impart distinct biological and chemical properties. Its methyl group and phenyl rings contribute to its stability and potential for diverse applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.